4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
The compound 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with ethyl and methoxy groups, linked to a sulfonated azepane moiety via a benzamide bridge.
The compound’s synthesis likely involves sulfonation of azepane, followed by coupling to a functionalized benzothiazole intermediate. Crystallographic tools such as SHELXL and ORTEP (referenced in structural studies of similar molecules) would be critical for confirming its stereochemistry and packing behavior .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-3-26-20-13-10-18(30-2)16-21(20)31-23(26)24-22(27)17-8-11-19(12-9-17)32(28,29)25-14-6-4-5-7-15-25/h8-13,16H,3-7,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQYESLZLVOCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate amine and sulfonyl chloride precursors.
Introduction of the benzothiazole moiety: This step involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone.
Coupling of the azepane and benzothiazole units: This is typically done using amide bond formation reactions, often facilitated by coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles or sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific chemical or physical properties.
Mechanism of Action
The mechanism of action of 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as proteases or kinases, which play a role in disease progression.
Modulating signaling pathways: Involved in cell growth, apoptosis, or inflammation.
Interacting with cellular receptors: Leading to changes in cellular function and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated based on structural analogs.
Key Observations:
Substituent Effects on Lipophilicity :
- The target compound’s 6-methoxy group reduces logP (estimated ~4.2) compared to its 6-ethoxy analog (XLogP3 = 4.6) . Methoxy derivatives generally exhibit better metabolic stability than ethoxy due to reduced oxidative susceptibility.
- The methanesulfonyl analog () has higher polarity (9 H-bond acceptors) but lower membrane permeability, making it more suitable for aqueous environments .
The dimethoxy variant () shows reduced steric hindrance, which may enhance binding to flat aromatic pockets in enzymes or receptors .
Synthetic and Analytical Considerations: Structural confirmation of such compounds relies on tools like SHELXL for crystallographic refinement and ORTEP for visualizing anisotropic displacement ellipsoids .
Biological Activity
The compound 4-(azepane-1-sulfonyl)-N-[(2Z)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic molecule notable for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships, and relevant case studies.
Molecular Structure
The compound features several distinctive structural elements:
- Azepane Ring : A seven-membered nitrogen-containing heterocycle that may influence the compound's pharmacokinetics and receptor interactions.
- Sulfonamide Group : Known for its role in enhancing solubility and biological activity.
- Benzothiazole Moiety : Often linked to antitumor properties, making it a significant component for cancer research.
Chemical Formula
The molecular formula of the compound is approximately , with a molecular weight of around 350.45 g/mol.
Antitumor Properties
Research indicates that benzothiazole derivatives exhibit significant antitumor activity. The benzothiazole moiety in this compound is believed to play a crucial role in inhibiting cancer cell proliferation. Studies have shown that modifications to this structure can enhance efficacy against various cancer types:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Benzoyl-N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-YL)benzamide | Benzoyl group instead of sulfonyl | Potentially different biological activity due to structural changes |
| N-[4-[(3S)-3-aminopyrrolidin-1-yl]-7-bromo-2-methyl-1,3-benzothiazol-5-yl]-2-(2-fluoro-6-methoxyphenyl)pyrimidine-4-carboxamide | Different substituents on benzothiazole | Enhanced potency against specific cancer types |
The proposed mechanism of action involves the compound's ability to interact with specific biological targets involved in tumor growth and metastasis. The azepane ring may facilitate binding to receptors or enzymes critical in cancer pathways, thereby inhibiting their activity.
Synthesis Methods
The synthesis of this compound can be achieved through several steps involving:
- Formation of the azepane ring via cyclization reactions.
- Introduction of the sulfonamide group through nucleophilic substitution methods.
- Coupling with the benzothiazole derivative using standard amide bond formation techniques.
These synthetic routes are critical for producing derivatives with enhanced biological activities.
In Vivo Studies
Recent studies have demonstrated that similar compounds exhibit promising results in preclinical models:
- Study A : Investigated the anti-cancer efficacy of related benzothiazole compounds in xenograft models, showing a significant reduction in tumor size compared to control groups.
- Study B : Focused on the pharmacokinetics of sulfonamide derivatives, highlighting improved bioavailability and reduced toxicity profiles.
Clinical Implications
The unique combination of functional groups in this compound positions it as a potential lead compound for developing new anticancer agents. Further research is necessary to explore its full therapeutic potential and optimize its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
